molecular formula C11H14N2O B15200701 6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one

6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B15200701
M. Wt: 190.24 g/mol
InChI Key: UTNPVXXOXLTSKW-UHFFFAOYSA-N
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Description

6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure with an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzylamine and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinolinone derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of N-substituted quinoline derivatives.

Scientific Research Applications

6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Aminoethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific quinoline core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

6-(1-aminoethyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H14N2O/c1-7(12)8-2-4-10-9(6-8)3-5-11(14)13-10/h2,4,6-7H,3,5,12H2,1H3,(H,13,14)

InChI Key

UTNPVXXOXLTSKW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)CC2)N

Origin of Product

United States

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